

An In-depth Technical Guide to PIK-294: A Selective p110 δ Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **PIK-294**, a potent and selective inhibitor of the p110 δ catalytic subunit of phosphoinositide 3-kinase (PI3K). This document details its biochemical and cellular activity, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in a multitude of cellular processes, including cell growth, proliferation, differentiation, survival, and motility. The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). The p110 δ isoform is predominantly expressed in hematopoietic cells and is a key component of the B-cell receptor and T-cell receptor signaling pathways, making it an attractive therapeutic target for autoimmune diseases, inflammatory conditions, and hematological malignancies.

PIK-294 is a small molecule inhibitor that exhibits high selectivity for the p110 δ isoform. Its ability to specifically target p110 δ minimizes off-target effects that are often associated with pan-PI3K inhibitors, offering a more favorable therapeutic window.

Biochemical and Cellular Activity of PIK-294



PIK-294 demonstrates potent and selective inhibition of the p110 δ isoform of PI3K. The inhibitory activity of **PIK-294** has been quantified using various biochemical and cellular assays.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of **PIK-294** against the four class I PI3K isoforms. For comparative purposes, data for the pan-PI3K inhibitor Wortmannin and the p110 δ -selective inhibitor Idelalisib (CAL-101) are also included.

Inhibitor	p110α IC50 (nM)	p110β IC50 (nM)	p110y IC50 (nM)	p110δ IC50 (nM)	Reference(s
PIK-294	10,000	490	160	10	[1][2]
Wortmannin	~5	~5	~5	~5	[3][4]
Idelalisib (CAL-101)	820 - 8600	565 - 4000	89 - 2100	2.5 - 19	[5][6][7][8]

Physicochemical Properties of PIK-294

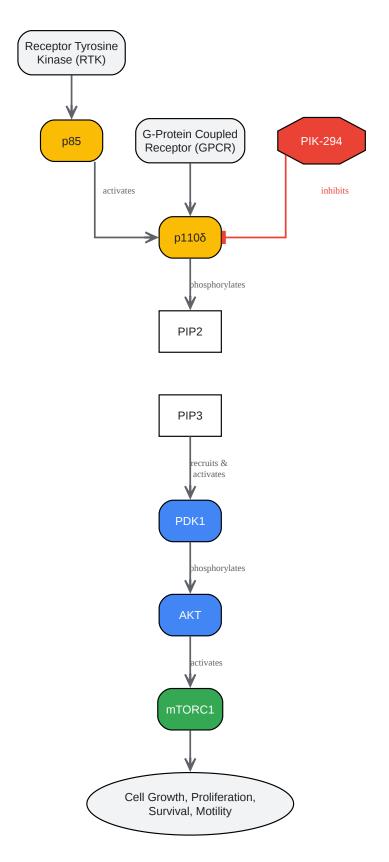
Property	Value "	Reference(s)	
Molecular Formula	C28H23N7O2	[1]	
Molecular Weight	489.53 g/mol	[1]	
Appearance	White to off-white crystalline solid	[9][10]	
Solubility	Soluble in DMSO	[2][9]	
CAS Number	900185-02-6	[1][9]	

Signaling Pathways and Mechanism of Action

PIK-294 exerts its effects by competitively inhibiting the ATP-binding site of the p110 δ catalytic subunit of PI3K. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The



reduction in PIP3 levels leads to the downstream inactivation of the PI3K/AKT/mTOR signaling pathway.





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Figure 1: Simplified PI3K/p110 δ signaling pathway and the inhibitory action of **PIK-294**.

Experimental Protocols

The characterization of **PIK-294** involves a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay measures the enzymatic activity of p110 δ by detecting the production of ADP.

Principle: The Adapta™ Universal Kinase Assay is a TR-FRET-based immunoassay. A Europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer are used. In the absence of ADP produced by the kinase reaction, the tracer binds to the antibody, resulting in a high TR-FRET signal. ADP produced by p110δ displaces the tracer, leading to a decrease in the TR-FRET signal.

Detailed Methodology:

- Reagent Preparation:
 - Prepare a 2X kinase/substrate solution containing the p110δ/p85α enzyme complex and the lipid substrate (e.g., PIP2:PS) in the appropriate kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS).
 - Prepare a 4X ATP solution in the kinase buffer.
 - Prepare serial dilutions of PIK-294 in DMSO, and then dilute further in the kinase buffer to a 4X final concentration.
 - Prepare the detection mix containing Eu-labeled anti-ADP antibody, Alexa Fluor® 647labeled ADP tracer, and EDTA in TR-FRET dilution buffer.
- Assay Procedure (384-well plate format):



- Add 2.5 μL of the 4X PIK-294 dilution or DMSO (control) to the assay wells.
- \circ Add 5 μ L of the 2X kinase/substrate solution to all wells.
- Initiate the kinase reaction by adding 2.5 μL of the 4X ATP solution to all wells.
- Incubate the plate at room temperature for 60 minutes.
- Stop the reaction by adding 5 μL of the detection mix.
- Incubate the plate at room temperature for 30-60 minutes, protected from light.
- Data Acquisition and Analysis:
 - Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm.
 - Calculate the emission ratio (665 nm / 615 nm).
 - Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Assay: Western Blot for Phospho-Akt

This assay determines the ability of **PIK-294** to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of a key downstream effector, Akt.

Principle: Cells are treated with **PIK-294**, and then stimulated to activate the PI3K pathway. Cell lysates are then subjected to SDS-PAGE and Western blotting to detect the levels of phosphorylated Akt (p-Akt) at Ser473 or Thr308, as well as total Akt as a loading control.

Detailed Methodology:

- Cell Culture and Treatment:
 - Plate cells (e.g., a hematopoietic cell line) in appropriate growth medium and allow them to adhere or grow to a suitable confluency.
 - Serum-starve the cells for 4-16 hours to reduce basal PI3K pathway activity.



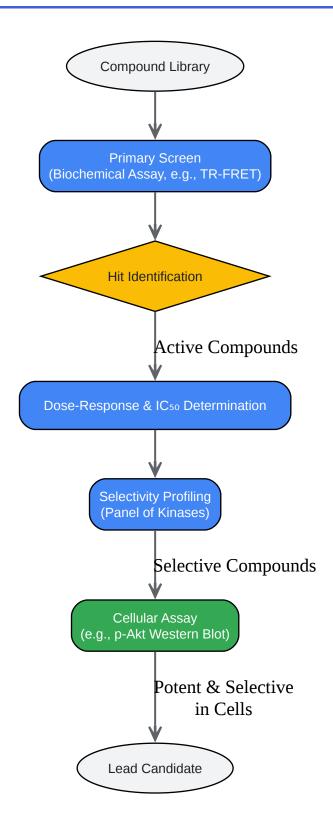
- Pre-treat the cells with various concentrations of PIK-294 or DMSO (vehicle control) for 1-2 hours.
- Stimulate the cells with a suitable agonist (e.g., a growth factor like IGF-1 or a cytokine) for 10-30 minutes to activate the PI3K pathway.
- Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Clarify the lysates by centrifugation and collect the supernatant.
 - Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting:
 - Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE on a polyacrylamide gel.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473 or Thr308) overnight at 4°C.
 - Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Data Analysis:



- Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading.
- Quantify the band intensities using densitometry software.
- Normalize the p-Akt signal to the total Akt signal for each sample.
- Plot the normalized p-Akt levels against the inhibitor concentration to determine the cellular IC50.

Mandatory Visualizations Experimental Workflow for Kinase Inhibitor Profiling



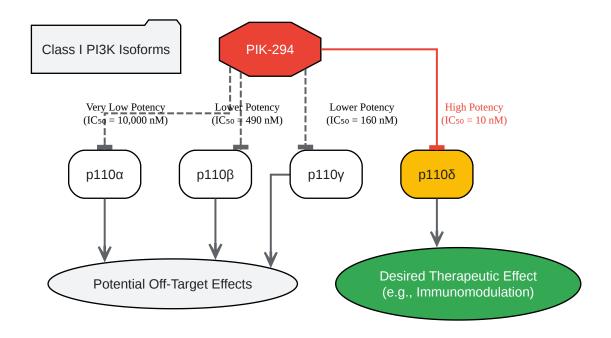


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Figure 2: General experimental workflow for the screening and profiling of kinase inhibitors.

Logical Relationship of Selective Inhibition





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Figure 3: Logical diagram illustrating the selective inhibition of p110 δ by **PIK-294**.

Conclusion

PIK-294 is a valuable research tool for investigating the role of p110 δ in various physiological and pathological processes. Its high selectivity makes it a superior probe compared to pan-PI3K inhibitors for dissecting the specific functions of the p110 δ isoform. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with **PIK-294** and other selective PI3K inhibitors. Further in vivo studies are warranted to fully elucidate the therapeutic potential of targeting p110 δ with inhibitors like **PIK-294**.

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